Cyclophosphamide hydrate

Description

Cyclophosphamide hydrate is the monohydrate of cyclophosphamide. It has a role as an antineoplastic agent, an immunosuppressive agent, an alkylating agent and a carcinogenic agent. It contains a cyclophosphamide.

Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.

Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.

Properties

IUPAC Name |

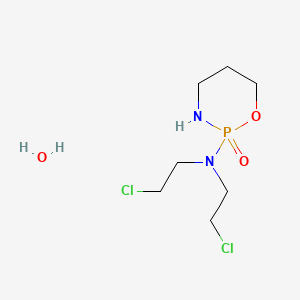

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOQRKCAHTVFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |

| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-18-0 (Parent) | |

| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024888 | |

| Record name | Cyclophosphamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |

| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000445 [mmHg] | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6055-19-2 | |

| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6055-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclophosphamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclophosphamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N3DW7272P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

121 to 127 °F (NTP, 1992) | |

| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Cyclophosphamide Hydrate: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585), a synthetic nitrogen mustard derivative, has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum efficacy against a variety of malignancies, including lymphomas, breast cancer, and certain leukemias, stems from its potent cytotoxic activity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of cyclophosphamide hydrate, with a focus on its metabolic activation, interaction with cellular macromolecules, and the subsequent signaling cascades that culminate in cancer cell death.

Metabolic Activation: The Prerequisite for Cytotoxicity

Cyclophosphamide is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effects. This bioactivation is a multi-step process primarily occurring in the liver.

The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C-4 position by cytochrome P450 (CYP) enzymes, predominantly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793).[1][2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][3] Both 4-hydroxycyclophosphamide and aldophosphamide are then released into circulation and can enter cancer cells.

Within the target cells, aldophosphamide undergoes spontaneous β-elimination to yield two key molecules: phosphoramide (B1221513) mustard and acrolein.[3][4] Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic activity of cyclophosphamide, while acrolein is a toxic byproduct that contributes to some of the drug's side effects, notably hemorrhagic cystitis.[5]

A competing detoxification pathway involves the oxidation of 4-hydroxycyclophosphamide and aldophosphamide by aldehyde dehydrogenases (ALDH) to the inactive metabolites 4-ketocyclophosphamide (B195324) and carboxyphosphamide, respectively.[1][3] The differential expression of ALDH in various tissues contributes to the selective toxicity of cyclophosphamide towards cancer cells, which often have lower ALDH levels compared to normal tissues like bone marrow stem cells.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 4-hydroxycyclophosphamide in plasma, as 2,4-dinitrophenylhydrazone derivative of aldophosphamide, by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cyclophosphamide Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (B585), a cornerstone of chemotherapy, remains a subject of intense study due to its broad antineoplastic and immunosuppressive activities. This technical guide provides an in-depth exploration of the discovery and synthesis of its stable monohydrate form. It details the historical context of its development, provides comprehensive experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes its metabolic activation and mechanism of action through detailed signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this vital therapeutic agent.

Discovery and Historical Context

The journey of cyclophosphamide begins in the post-World War II era, building on the understanding of nitrogen mustards, a class of chemical warfare agents that were observed to have a destructive effect on lymphatic tissue and bone marrow.[1] This observation sparked the idea that these compounds could potentially be harnessed to target and destroy rapidly dividing cancer cells.

The conceptual breakthrough for cyclophosphamide was the "transport form/active form" principle, championed by Norbert Brock and his team at ASTA (now Baxter Oncology).[2] The goal was to create a non-toxic prodrug that would be selectively activated at the tumor site. The prevailing hypothesis at the time, though later proven incorrect, was that tumors possessed high levels of phosphamidase enzymes that could cleave a phosphate (B84403) bond, releasing the active cytotoxic agent.[1][3][4] This led to the synthesis of a cyclic phosphamide derivative of nitrogen mustard.

In the early 1950s, building on the work of Friedman and Seligman who had synthesized phosphoramide (B1221513) mustard in 1954, Brock's team synthesized and screened over 1,000 candidate oxazaphosphorine compounds.[1][3] This extensive research effort culminated in the synthesis of cyclophosphamide. The first clinical trials were published in the late 1950s, and cyclophosphamide received FDA approval for medical use in the United States in 1959.

Synthesis of Cyclophosphamide Hydrate (B1144303)

Cyclophosphamide is synthesized as a stable monohydrate to improve its shelf-life and handling characteristics. The core synthesis involves the reaction of a phosphorus oxychloride derivative with bis(2-chloroethyl)amine (B1207034) and 3-aminopropanol. Modern, efficient methods, including solvent-free approaches, have been developed to increase yield and reduce environmental impact.

Experimental Protocols

The following protocols describe a common and a solvent-free method for the synthesis of cyclophosphamide, followed by its conversion to the stable monohydrate.

Protocol 1: One-Pot, Two-Stage Synthesis

This method involves the in-situ formation of an intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride, which then reacts with 3-aminopropanol.

-

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Phosphoryl chloride (POCl₃)

-

3-aminopropanol

-

An organic base (e.g., N-methylmorpholine)

-

Ethyl acetate (B1210297)

-

2N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Methyl tert-butyl ether (MTBE) for crystallization

-

-

Procedure:

-

In a two-necked flask equipped with a stirrer, combine bis(2-chloroethyl)amine hydrochloride (1.0 eq) and N-methylmorpholine (8.4 eq).

-

Cool the mixture to approximately 4°C using an ice bath.

-

Slowly add phosphoryl chloride (1.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.

-

Cool the reaction mixture back down to approximately 4°C.

-

Slowly add 3-aminopropanol (1.0 eq) dropwise over a period of 3 hours.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 hours.

-

To the reaction flask, add ethyl acetate and water and stir vigorously.

-

Separate the organic (ethyl acetate) layer and wash it with 2N aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by crystallization from MTBE to obtain anhydrous cyclophosphamide as a white solid.[5]

-

Protocol 2: Solvent-Free Synthesis

This environmentally friendly method improves efficiency by eliminating the need for organic solvents during the reaction.

-

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Phosphoryl chloride (POCl₃)

-

3-aminopropanol

-

N-methylmorpholine

-

Ethyl acetate

-

Water

-

2N Hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

Place bis(2-chloroethyl)amine hydrochloride (5 g, 0.028 mol) and N-methylmorpholine (8.4 eq) into a 100 mL two-necked flask.

-

Cool the flask to approximately 4°C.

-

Slowly add POCl₃ (4.3 g, 1.0 eq) dropwise to the flask.

-

Stir the mixture at room temperature for 5 hours.

-

Cool the mixture again to approximately 4°C and slowly add 3-aminopropanol (2.1 g, 1.0 eq) dropwise over 3 hours.

-

Stir the mixture at room temperature for 15 hours.[6]

-

Add ethyl acetate (40-70 mL) and water (10 mL) to the flask and stir well.

-

Separate the organic layer and wash with 2N HCl (10 mL).

-

Perform crystallization using MTBE to obtain the white solid product.[6]

-

Protocol 3: Preparation of Cyclophosphamide Monohydrate

Anhydrous cyclophosphamide can be converted to the stable monohydrate through lyophilization and controlled rehydration.

-

Procedure:

-

Dissolve the purified anhydrous cyclophosphamide in sterile water.

-

Freeze the solution to a temperature between -25°C and -50°C.

-

Subject the frozen solution to a vacuum to induce sublimation of the water (lyophilization), resulting in a dry powder.

-

Carefully rehydrate the lyophilized powder with a controlled amount of sterile water to achieve the monohydrate form.

-

Quantitative Data

The yield and purity of synthesized cyclophosphamide are critical parameters. The following tables summarize key quantitative data.

Table 1: Synthesis Yield of Cyclophosphamide

| Synthesis Method | Catalyst | Conversion Yield (%) | Reference |

|---|---|---|---|

| Solvent-Free | 0.05 eq DMAP | 60.8 | US20140066654A1 |

| Solvent-Free | 0.05 eq HOSu | 73.0 | US20140066654A1 |

| Solvent-Free | 0.05 eq HOBt | 61.9 | US20140066654A1 |

Table 2: Purity of Cyclophosphamide Hydrate

| Analytical Method | Purity (%) (Mean ± SD) | Number of Laboratories | Reference |

|---|---|---|---|

| ¹H-qNMR | 99.76 ± 0.43 | 11 | [7][8] |

| ³¹P-qNMR | 99.75 ± 0.53 | 10 |[7][8] |

Table 3: Spectroscopic Data for Cyclophosphamide

| Spectroscopic Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | Signals observed at δ (ppm): 4.43, 4.28, 3.64, 3.50-3.38, 3.27, 3.13, 2.50, 1.93, 1.83 | [9] |

| ³¹P NMR | Chemical shift at approximately 15.9 ppm | [7] |

| FTIR (cm⁻¹) | 3434, 2960, 1654, 1457, 1047, 1550, 817, 878, 774 |

| Mass Spec (EI) | Key fragments (m/z): 224, 175, 147 |[10] |

Signaling Pathways and Mechanism of Action

Cyclophosphamide's therapeutic effect is a result of a complex bioactivation process and its subsequent interaction with cellular macromolecules.

Metabolic Activation and Detoxification

Cyclophosphamide is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4. The activation pathway leads to the formation of the key cytotoxic metabolite, phosphoramide mustard. Concurrently, detoxification pathways exist to inactivate the drug and its metabolites.

Mechanism of Cytotoxic Action

The primary active metabolite, phosphoramide mustard, is a potent DNA alkylating agent. It forms covalent bonds with DNA bases, primarily at the N7 position of guanine. This leads to the formation of intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death), particularly in rapidly proliferating cells such as cancer cells.

Conclusion

This compound stands as a testament to the power of rational drug design, even when the initial premise for its development was not entirely accurate. Its synthesis has evolved to become more efficient and environmentally conscious. A thorough understanding of its metabolic pathways and mechanism of action is crucial for its effective clinical use and for the development of next-generation alkylating agents. This guide provides a foundational resource for professionals in the field, consolidating key historical, synthetic, and mechanistic information on this vital anticancer drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazaphosphorine cytostatics: past-present-future. Seventh Cain Memorial Award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. riviste.fupress.net [riviste.fupress.net]

- 4. Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]

- 5. benchchem.com [benchchem.com]

- 6. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Cyclophosphamide(50-18-0) 1H NMR [m.chemicalbook.com]

- 10. A mass spectral study of cyclophosphamide concerning a thermally induced rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Cyclophosphamide Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585), a widely used antineoplastic and immunosuppressive agent, is a nitrogen mustard prodrug that requires metabolic activation.[1][2][3] It is commonly supplied as a crystalline monohydrate powder. The solid-state properties of this active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, dissolution, and bioavailability, thereby impacting its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical properties of cyclophosphamide hydrate (B1144303) powder, detailed experimental protocols for its characterization, and an exploration of its metabolic activation pathway.

Physicochemical Properties

Cyclophosphamide hydrate is a fine, white crystalline powder that is odorless and has a slightly bitter taste.[4][5] It is a hygroscopic substance that readily hydrates to the monohydrate form upon exposure to moisture.[6]

General Properties

A summary of the general physicochemical properties of cyclophosphamide and its monohydrate form is presented in Table 1.

Table 1: General Physicochemical Properties of Cyclophosphamide and Cyclophosphamide Monohydrate

| Property | Value | Reference(s) |

| Cyclophosphamide (Anhydrous) | ||

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | [5] |

| Molecular Weight | 261.08 g/mol | [5] |

| CAS Number | 50-18-0 | [5] |

| Cyclophosphamide Monohydrate | ||

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P · H₂O | [4] |

| Molecular Weight | 279.10 g/mol | [4] |

| CAS Number | 6055-19-2 | [4] |

| Physical Appearance | Fine white crystalline powder | [4] |

| Taste | Slightly bitter | [4] |

| Odor | Odorless | [4] |

Solubility

Cyclophosphamide monohydrate is soluble in water and ethanol.[7] Detailed solubility data in various solvents are crucial for formulation development and are summarized in Table 2.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Phosphate Buffered Saline (PBS) pH 7.2 | ~1.6 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [7] |

| Dimethylformamide (DMF) | ~1.4 mg/mL | [7] |

Thermal Properties

The thermal behavior of this compound is essential for understanding its stability during manufacturing and storage.

-

Melting Point: The melting point of cyclophosphamide monohydrate is reported to be in the range of 41-45 °C.[5] One study reported a melting peak at 49.9 °C.[8]

-

Thermal Stability: The monohydrate form can convert to an anhydrous form through a metastable phase upon mechanical treatment or desiccation.[6] This transition can be observed as an endothermic peak at approximately 39 °C in differential scanning calorimetry (DSC) thermograms.[6]

Solid-State Characterization

The solid-state structure of this compound is a critical quality attribute.

-

Polymorphism: Cyclophosphamide monohydrate can exist in different solid-state forms. Mechanical treatment and desiccation can induce the conversion of the stable monohydrate to a metastable phase and subsequently to the anhydrous form.[6] The monohydrate is considered the most stable solid form.[9]

-

Hygroscopicity: Cyclophosphamide is a hygroscopic substance.[6] Sorption-desorption studies are crucial to understand its behavior under different humidity conditions, which is vital for determining appropriate storage and packaging.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the physicochemical properties of this compound powder.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or dehydration events.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-20, SETARAM Micro DSC-II).[10][11]

-

Sample Preparation: Accurately weigh 2-10 mg of the this compound powder into a Tzero hermetic aluminum pan and seal it.[11]

-

Typical Experimental Conditions:

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic peaks. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of the transition. A study on cyclophosphamide monohydrate showed an endothermic peak at approximately 39 °C, corresponding to the dehydration to a metastable form, and a melting peak at 49.9 °C.[6][8] The dehydration enthalpy has been reported as 36.1 J/g.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the water content (degree of hydration) and to assess the thermal stability and decomposition profile of the compound.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).[12]

-

Sample Preparation: Place 10-15 mg of the this compound powder in a suitable pan (e.g., platinum or aluminum).[13]

-

Typical Experimental Conditions:

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss begins indicates the onset of decomposition or dehydration. The percentage of weight loss in the initial step can be used to quantify the water content in the hydrate.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a solid material and can be used to differentiate between different polymorphs.

-

Objective: To identify the crystal form of this compound and to detect the presence of any other crystalline or amorphous phases.

-

Instrumentation: A powder X-ray diffractometer (e.g., with a copper X-ray source).[16]

-

Sample Preparation: A small amount of the powder is gently packed into a sample holder.

-

Typical Experimental Conditions:

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline solid. A characteristic reflection for a metastable form of cyclophosphamide has been reported at 15.3° (2θ).[6]

Dynamic Vapor Sorption (DVS)

DVS measures the amount and rate of vapor uptake or loss by a sample as a function of time, temperature, and relative humidity (RH).

-

Objective: To assess the hygroscopicity of this compound powder and its stability under various humidity conditions.

-

Instrumentation: A dynamic vapor sorption analyzer.[17]

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS instrument.

-

Typical Experimental Conditions:

-

Temperature: Usually conducted at a constant temperature, e.g., 25 °C.

-

Relative Humidity (RH) Program: A typical experiment involves a pre-drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and then a stepwise decrease back to 0% RH.[18]

-

Equilibrium Criterion: The system holds at each RH step until the rate of change in mass over time ( dm/dt ) is below a certain threshold (e.g., 0.002%/min) for a defined period.

-

-

Data Analysis: The sorption and desorption isotherms are plotted as the change in mass (%) versus RH. The shape of the isotherm provides information about the mechanism of water uptake.

Particle Size Analysis

Laser diffraction is a common technique for determining the particle size distribution of a powder.

-

Objective: To determine the particle size distribution of the this compound powder, which can influence dissolution rates and formulation properties.

-

Instrumentation: A laser diffraction particle size analyzer.

-

Typical Experimental Protocol (Wet Dispersion):

-

Select a suitable dispersant in which the sample is insoluble.

-

Add a small amount of the powder to the dispersant and sonicate to break up agglomerates.

-

Circulate the suspension through the measurement cell of the instrument.

-

The instrument measures the scattered light pattern and calculates the particle size distribution based on Mie or Fraunhofer theory.[9]

-

The results are typically reported as the volume-based distribution, including values such as Dv10, Dv50 (median particle size), and Dv90.

-

-

Typical Experimental Protocol (Dry Dispersion):

-

The dry powder is fed into a venture-like device where it is dispersed in a stream of compressed air.

-

The dispersed particles pass through the measurement zone of the instrument.

-

The particle size distribution is calculated from the scattered light pattern.

-

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology and crystal habit of the powder particles.

-

Objective: To visualize the shape, size, and surface characteristics of the this compound crystals.

-

Instrumentation: A scanning electron microscope.

-

Sample Preparation: A small amount of the powder is mounted on an SEM stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals produced (secondary electrons, backscattered electrons) are used to generate an image. Different magnifications are used to observe both the overall particle morphology and fine surface details.

Metabolic Activation Pathway

Cyclophosphamide is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4.[19] The activation pathway is a critical determinant of its therapeutic and toxic effects.

Caption: Metabolic activation and detoxification pathways of cyclophosphamide.

Experimental Workflow

A logical workflow for the solid-state characterization of this compound powder is essential for a comprehensive evaluation.

Caption: Workflow for the solid-state characterization of this compound.

Conclusion

A thorough understanding and characterization of the physicochemical properties of this compound powder are paramount for ensuring its quality, stability, and therapeutic performance. This guide has provided a detailed overview of its key properties, comprehensive experimental protocols for its analysis, and an illustration of its metabolic activation pathway. The presented data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. Adherence to these characterization principles will support the development of robust and effective cyclophosphamide-based drug products.

References

- 1. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Correlation of Genetic Polymorphism of CYP3A5 to Cyclophosphamide Efficacy and Toxicity in Rhabdomyosarcoma Pediatric Egyptian Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Changes in solid-state structure of cyclophosphamide monohydrate induced by mechanical treatment and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Scanning electron microscopy as a method for sample visualization in protein X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tainstruments.com [tainstruments.com]

- 15. X-ray crystallographic studies of cyclophosphamide (NSC-26271) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. skpharmteco.com [skpharmteco.com]

- 18. ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials [goldapp.com.cn]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis and Conformation of Cyclophosphamide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (B585) is a cornerstone of chemotherapy and immunosuppressive therapy, functioning as a prodrug that requires metabolic activation. Its clinical efficacy and stability are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive analysis of the structure and conformation of cyclophosphamide hydrate (B1144303) (C₇H₁₅Cl₂N₂O₂P·H₂O), the common solid-state form of the drug.[1][2] By integrating data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, we delineate the molecule's key structural features, including the stable chair conformation of its oxazaphosphorinane ring and the specific orientation of its functional groups. This document details the experimental protocols for these analytical techniques and illustrates the critical metabolic activation pathway, offering a foundational resource for researchers in medicinal chemistry and drug development.

Structural and Conformational Analysis

The definitive three-dimensional structure of cyclophosphamide in its solid and solution states has been elucidated primarily through X-ray crystallography and NMR spectroscopy. These techniques provide complementary information, revealing a consistent and stable molecular conformation.

X-ray Crystallography Findings

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] Studies on cyclophosphamide and its hydrate have revealed several key conformational features.[4][5]

The central six-membered oxazaphosphorinane ring consistently adopts a chair conformation .[4][5] This is the most energetically favorable arrangement for such a ring system. The substituents on this ring maintain a specific stereochemistry:

-

The bulky bis(2-chloroethyl)amino group occupies an equatorial position , minimizing steric hindrance.[4][5]

-

The phosphoryl oxygen (P=O) is oriented in an axial position .[4]

The water molecule in the hydrate is integral to the crystal lattice, forming a network of hydrogen bonds. The molecule itself possesses both hydrogen bond donor (the N-H group) and acceptor (the P=O group) sites, facilitating these interactions.[6][7] For example, studies on related cyclophosphamide structures show intermolecular hydrogen bonds between the phosphoryl oxygen and the ring nitrogen's hydrogen (P=O···H-N) with bond distances of approximately 2.860 Å.[6]

Table 1: Representative Crystallographic Data for S(-) Cyclophosphamide (Note: Data from the anhydrous form crystallized from tetrachloromethane provides a precise example of the molecular dimensions and packing. The space group and cell parameters may differ for the hydrated form.)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [5] |

| Space Group | P1 | [5] |

| a | 10.500 (4) Å | [5] |

| b | 10.490 (4) Å | [5] |

| c | 10.761 (4) Å | [5] |

| α | 110.0 (2)° | [5] |

| β | 110.0 (2)° | [5] |

| γ | 108.9 (2)° | [5] |

| Molecules per Unit Cell (Z) | 3 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Findings

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[4] For cyclophosphamide, both ¹H and ³¹P NMR are particularly informative.

-

³¹P NMR Spectroscopy : As an organophosphorus compound, cyclophosphamide exhibits a characteristic signal in the ³¹P NMR spectrum. This technique is highly sensitive to the electronic environment of the phosphorus atom and is used to monitor the parent drug and its phosphorus-containing metabolites during kinetic studies.[8][9]

-

¹H NMR Spectroscopy : The chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the protons on the oxazaphosphorinane ring provide evidence that the chair conformation observed in the solid state largely persists in solution.[10] Analysis of these parameters helps in understanding the dynamic equilibrium between different conformers.[10]

Table 2: Typical ¹H and ³¹P NMR Chemical Shift Regions for Cyclophosphamide (Note: Exact shifts depend on the solvent and experimental conditions.)

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Reference |

| ¹H | -N-CH ₂-CH₂-Cl | 3.5 - 3.8 | [11][12] |

| ¹H | -O-CH ₂- | 3.9 - 4.5 | [11][12] |

| ¹H | -C-CH ₂-C- (Ring) | 1.8 - 2.3 | [11][12] |

| ¹H | >N-H (Ring) | Variable, often broad | [11][12] |

| ³¹P | O=P < | 10 - 20 | [9] |

Key Molecular Interactions and Pathways

Hydrogen Bonding Network

The presence of the N-H donor and the P=O acceptor allows cyclophosphamide molecules to link together via hydrogen bonds, forming stable chains or networks within the crystal lattice. In the hydrated form, the water molecule acts as a bridge, participating in this network by both accepting and donating hydrogen bonds, further stabilizing the crystal structure.

References

- 1. Crystal and molecular structure of cyclophosphamide hydrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. researchgate.net [researchgate.net]

- 9. The X-ray structure and absolute configuration of the anticancer drug (+)-4-ketocyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absolute configuration of (+)-cyclophosphamide. A crystal and molecular structure determination by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Cyclophosphamide-d8 | C7H15Cl2N2O2P | CID 57816955 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Journey of Cyclophosphamide: An In-depth Technical Guide to its Activation and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy and immunosuppressive therapy, utilized in the treatment of a wide spectrum of malignancies and autoimmune disorders.[1] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[2] This technical guide provides a comprehensive overview of the intricate metabolic pathways of cyclophosphamide hydrate, the formation of its active and toxic metabolites, and the experimental methodologies used to study these processes.

Core Metabolism of Cyclophosphamide

The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving a cascade of enzymatic reactions that lead to both the activation and detoxification of the drug.

Activation Pathway

The therapeutic efficacy of cyclophosphamide is entirely dependent on its metabolic activation by the hepatic cytochrome P450 (CYP) enzyme system.[2] This initial and rate-limiting step is the 4-hydroxylation of the cyclophosphamide ring.

Key Enzymes in Activation:

-

CYP2B6: Considered the primary enzyme responsible for the 4-hydroxylation of cyclophosphamide.[2][3]

-

CYP2C19, CYP3A4, and CYP2C9: Also contribute significantly to the activation process.[4]

-

Minor contributors: CYP2A6 and CYP2C8 have also been implicated to a lesser extent.[4]

The product of this reaction, 4-hydroxycyclophosphamide (B600793) (4-OHCP) , is an unstable intermediate that exists in equilibrium with its tautomer, aldophosphamide (B1666838) (AP) .[5] 4-OHCP is the primary circulating metabolite and can readily cross cell membranes.[6]

Within the target cells, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard (PM) , and a toxic byproduct, acrolein .[2][4] Phosphoramide mustard is a potent alkylating agent that forms inter- and intrastrand DNA cross-links, primarily at the N7 position of guanine.[2][5] This irreversible DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cells.[2]

Detoxification and Inactivation Pathways

Concurrent with the activation pathway are several detoxification mechanisms that modulate the concentration of active metabolites and contribute to the drug's side-effect profile.

-

Oxidation by Aldehyde Dehydrogenase (ALDH): A major detoxification route involves the oxidation of aldophosphamide to the inactive and non-toxic metabolite, carboxyphosphamide (CEP) . This reaction is catalyzed by aldehyde dehydrogenases, with ALDH1A1 being a key enzyme in this process.[4] ALDH3A1 and ALDH5A1 also contribute to a lesser extent.[4] High levels of ALDH in tissues such as bone marrow stem cells, liver, and intestinal epithelium confer protection against the cytotoxic effects of cyclophosphamide.[5]

-

Formation of 4-ketocyclophosphamide: 4-hydroxycyclophosphamide can also be oxidized to the inactive metabolite 4-ketocyclophosphamide .[7]

-

N-dechloroethylation: A minor pathway, primarily mediated by CYP3A4, leads to the N-dechloroethylation of cyclophosphamide, producing dechloroethylcyclophosphamide and the neurotoxic metabolite chloroacetaldehyde .[4][7]

-

Glutathione (B108866) Conjugation: Various cyclophosphamide metabolites can react with glutathione (GSH), leading to their detoxification and excretion.[4]

Active and Key Metabolites

The balance between the activation and detoxification pathways determines the therapeutic efficacy and toxicity of cyclophosphamide. The key metabolites and their roles are summarized below:

| Metabolite | Role | Formation/Enzyme |

| 4-hydroxycyclophosphamide (4-OHCP) | Primary active metabolite in circulation | CYP450 (CYP2B6, CYP2C19, CYP3A4, etc.) |

| Aldophosphamide (AP) | Intracellular precursor to active mustard | Tautomer of 4-OHCP |

| Phosphoramide Mustard (PM) | Ultimate cytotoxic alkylating agent | Spontaneous β-elimination from aldophosphamide |

| Acrolein | Toxic byproduct causing hemorrhagic cystitis | Spontaneous β-elimination from aldophosphamide |

| Carboxyphosphamide (CEP) | Inactive detoxification product | Aldehyde Dehydrogenase (ALDH1A1) from aldophosphamide |

| 4-ketocyclophosphamide | Inactive detoxification product | Oxidation of 4-hydroxycyclophosphamide |

| Chloroacetaldehyde | Neurotoxic byproduct | N-dechloroethylation of cyclophosphamide (CYP3A4) |

Quantitative Pharmacokinetics

The pharmacokinetic parameters of cyclophosphamide and its metabolites exhibit significant inter-individual variability, influencing both therapeutic response and toxicity. The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Adult Patients

| Parameter | Value | Reference |

| Half-life (t½) | 3 - 12 hours | [8] |

| Volume of Distribution (Vd) | 0.74 L/kg | [9] |

| Renal Clearance | 10.7 mL/minute | [10] |

| Fraction Metabolized | ~88% | [10] |

| Urinary Excretion (unchanged) | 10-20% | [8] |

Table 2: Pharmacokinetic Parameters of Key Cyclophosphamide Metabolites in Adult Patients

| Metabolite | Cmax (µM) | AUC (µM·h) | t½ (hours) | Reference |

| 4-hydroxycyclophosphamide | ~2.4 | Varies significantly | ~0.92 (apparent) | [4][11] |

| Phosphoramide Mustard | ~40 | Varies significantly | ~8.7 - 15 | [9][11] |

| Carboxyphosphamide | - | - | - | [12] |

| Dechloroethylcyclophosphamide | - | - | - | [12] |

Note: Pharmacokinetic values can vary widely depending on the patient population, dosage, co-administered drugs, and analytical methods used.

Experimental Protocols

Studying the complex metabolism of cyclophosphamide requires specialized in vitro and analytical methodologies.

In Vitro Metabolism Assay using Liver S9 Fraction

This assay is used to simulate the hepatic metabolism of cyclophosphamide and assess the formation of its metabolites in a controlled environment.

Materials:

-

Liver S9 fraction (from human or other species)

-

Cyclophosphamide

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator (37°C)

-

Quenching solution (e.g., acetonitrile (B52724) or methanol)

-

Analytical instrumentation (LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing the liver S9 fraction and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiate the reaction by adding cyclophosphamide to the mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points, collect aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of cyclophosphamide and its metabolites using a validated analytical method such as LC-MS/MS.

Quantification of Cyclophosphamide and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cyclophosphamide and its metabolites in biological matrices.

General Procedure:

-

Sample Preparation:

-

For plasma or urine samples, perform protein precipitation by adding an organic solvent (e.g., methanol, acetonitrile).

-

For unstable metabolites like 4-hydroxycyclophosphamide, immediate derivatization (e.g., with semicarbazide) is required after sample collection to form a stable product for analysis.[13]

-

Include an appropriate internal standard for accurate quantification.

-

Centrifuge the samples and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., C18).

-

Use a mobile phase gradient (e.g., water with a modifier like formic acid and an organic solvent like acetonitrile or methanol) to separate the parent drug and its metabolites.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for each analyte and the internal standard to ensure high selectivity and sensitivity.

-

Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with known concentrations of standards.

-

Visualizations of Metabolic Pathways and Experimental Workflows

Cyclophosphamide Metabolic Pathway

Caption: Metabolic activation and detoxification pathways of cyclophosphamide.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for an in vitro cyclophosphamide metabolism assay.

Conclusion

The metabolism of cyclophosphamide is a finely tuned process that dictates its therapeutic efficacy and toxicity. A thorough understanding of the enzymes involved, the resulting active and inactive metabolites, and their pharmacokinetic profiles is crucial for optimizing treatment strategies, minimizing adverse effects, and developing novel analogs. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate metabolic fate of this important therapeutic agent.

References

- 1. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 2. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of 4-hydroxycyclophosphamide and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of cyclophosphamide and its metabolites 4-hydroxycyclophosphamide, 2-dechloroethylcyclophosphamide, and phosphoramide mustard in a high-dose combination with Thiotepa and Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of cyclophosphamide, phosphoramide mustard and nor-nitrogen mustard studied by gas chromatography in patients receiving cyclophosphamide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cytochrome P450 in Cyclophosphamide Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the metabolic activation of the anticancer and immunosuppressive prodrug, cyclophosphamide (B585) (CPA). A thorough understanding of this process is paramount for optimizing therapeutic efficacy and minimizing toxicity in clinical settings.

Introduction to Cyclophosphamide Bioactivation

Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, used to treat a wide array of cancers and autoimmune diseases.[1][2] As a prodrug, it is pharmacologically inert and requires biotransformation into active metabolites to exert its cytotoxic effects.[3][4] This activation is predominantly carried out by hepatic cytochrome P450 enzymes, which initiate a complex metabolic cascade.[1][4][5] The significant interindividual variability observed in patient response and toxicity to CPA is largely attributable to differences in the activity of these enzymes, often stemming from genetic polymorphisms.[6][7][8]

The Metabolic Pathway: Activation and Inactivation

The metabolism of cyclophosphamide involves two primary competing pathways: a major activation pathway via 4-hydroxylation and a minor inactivation pathway via N-dechloroethylation.

2.1 The Activation Cascade

The therapeutically essential activation of CPA begins with the oxidation of the carbon atom at the 4th position of the oxazaphosphorine ring.[3]

-

4-Hydroxylation: Hepatic CYP enzymes hydroxylate CPA to form 4-hydroxycyclophosphamide (B600793) (4-OH-CPA).[7][9][10] This is the rate-limiting step in the activation process.

-

Tautomerization: 4-OH-CPA exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838) (APA).[1][9][11][12] These two metabolites can diffuse from the liver into systemic circulation and enter target cells.[1]

-

β-Elimination: Inside the cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction.[1][13] This cleavage yields the two final products:

2.2 Inactivation and Detoxification Pathways

Concurrent with activation, several pathways exist to detoxify CPA and its metabolites.

-

N-dechloroethylation: A minor pathway, accounting for approximately 10-19% of CPA metabolism, is the N-dechloroethylation of the parent drug.[1][3] This reaction, primarily catalyzed by CYP3A4, produces chloroacetaldehyde, a neurotoxic metabolite, and an inactive CPA derivative.[1][17]

-

ALDH-mediated Oxidation: The primary detoxification route involves the enzymatic oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform, to form the inactive and non-toxic carboxyphosphamide.[1][9][11]

References

- 1. ClinPGx [clinpgx.org]

- 2. The importance of both CYP2C19 and CYP2B6 germline variations in cyclophosphamide pharmacokinetics and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics of cyclophosphamide: Significance and symbolism [wisdomlib.org]

- 6. Genetic polymorphisms of CYP2B6 affect the pharmacokinetics/pharmacodynamics of cyclophosphamide in Japanese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cyclophosphamide and CYP2B6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The combined impact of CYP2C19 and CYP2B6 pharmacogenetics on cyclophosphamide bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclophosphamide and acrolein induced oxidative stress leading to deterioration of metaphase II mouse oocyte quality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of phosphoramide mustard and acrolein, cytotoxic metabolites of cyclophosphamide, on mouse limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Cyclophosphamide Hydrate on DNA Alkylation and Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide (B585) is a cornerstone of chemotherapy, exerting its cytotoxic effects through the alkylation and cross-linking of DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of cyclophosphamide hydrate (B1144303), with a focus on its bioactivation, the chemistry of DNA adduct formation, and the cellular responses to the resultant DNA damage. Detailed experimental protocols for the detection and quantification of cyclophosphamide-induced DNA lesions are provided, alongside collated quantitative data to support researchers in the field. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction

Cyclophosphamide, a nitrogen mustard derivative, is a prodrug that requires metabolic activation to become a potent DNA alkylating agent.[1][2] Its clinical efficacy in treating a wide range of cancers and autoimmune diseases stems from its ability to induce DNA damage, primarily in rapidly proliferating cells, leading to cell cycle arrest and apoptosis.[2][3] This guide delves into the intricate details of how cyclophosphamide hydrate brings about its therapeutic effects at the molecular level.

Bioactivation of Cyclophosphamide

Cyclophosphamide is metabolically activated primarily in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2B6 being a key enzyme.[2][4] The bioactivation cascade is a critical determinant of both the therapeutic efficacy and the toxicity profile of the drug.

The initial hydroxylation of cyclophosphamide at the C-4 position yields 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[4] Aldophosphamide can then follow two main pathways: detoxification via oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide, or spontaneous β-elimination to yield the two active cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.[4] Phosphoramide mustard is the primary DNA alkylating agent responsible for the antineoplastic effects of cyclophosphamide, while acrolein is implicated in toxic side effects such as hemorrhagic cystitis.[2][4]

DNA Alkylation and Cross-Linking by Phosphoramide Mustard

The cytotoxicity of cyclophosphamide is primarily mediated by the interaction of phosphoramide mustard with DNA. Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on the DNA molecule.

The process of DNA alkylation by phosphoramide mustard can be summarized in the following steps:

-

Monoadduct Formation: One of the chloroethyl groups of phosphoramide mustard forms a highly reactive aziridinium (B1262131) ion, which then attacks a nucleophilic center on a DNA base. The N7 position of guanine (B1146940) is the most frequent site of alkylation.[5]

-

Cross-link Formation: The second chloroethyl group can then undergo a similar reaction, alkylating a second base. This can result in two main types of DNA cross-links:

-

Interstrand Cross-links (ICLs): These form between guanines on opposite DNA strands and are considered the most cytotoxic lesions as they prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription.[5]

-

Intrastrand Cross-links: These occur between two guanines on the same DNA strand.

-

In addition to these cross-links, monofunctional adducts (where only one chloroethyl group has reacted with DNA) and DNA-protein cross-links can also be formed.[6]

Quantitative Data on DNA Adduct Formation

The formation of cyclophosphamide-induced DNA adducts can be quantified to assess drug efficacy and patient-specific responses. The following tables summarize key quantitative findings from the literature.

Table 1: In Vivo Formation of G-NOR-G Interstrand Cross-links

| Patient Group | Cyclophosphamide Dose | G-NOR-G AUC (adducts/10^6 nucleotides*hr) | G-NOR-G to Cyclophosphamide AUC Ratio | Reference |

| Non-Fanconi Anemia | 50-60 mg/kg/day | 144.9 | 0.20 | [7] |

| Fanconi Anemia | 5-10 mg/kg/day | 99.8 | 3.0 | [7] |

Table 2: Time Course of G-NOR-G Adduct Formation in Non-Fanconi Anemia Patients

| Time Post-Infusion (hours) | Median G-NOR-G Concentration (adducts/10^6 nucleotides) | Range | Reference |

| 2 | 3.6 | 0.1–58.7 | [5] |

| 4 | 4.65 | 0.4–26.5 | [5] |

| 8 | 2.97 | 0.42–26.4 | [5] |

| 22 | 0.33 | 0.03–4.05 | [5] |

Table 3: Cyclophosphamide-Induced DNA Damage in a Rat Leukemia Model

| Type of DNA Damage | Time to Peak Formation (post 50 mg/kg CP injection) | Reference |

| DNA-DNA Interstrand Cross-links (DIC) | 8 hours | [6] |

| DNA-Protein Cross-links (DPC) | 6 hours | [6] |

Cellular Response to Cyclophosphamide-Induced DNA Damage

The formation of DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway activated in response to cyclophosphamide-induced damage is the ATM-p53-p21 pathway.[1][8]

Upon recognition of the DNA lesion, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates a number of downstream targets, including the tumor suppressor protein p53.[9] Phosphorylation stabilizes and activates p53, which in turn transcriptionally activates genes involved in cell cycle arrest, DNA repair, and apoptosis. One of the key targets of p53 is p21, a cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[1] This pause in the cell cycle allows time for the cell to attempt repair of the DNA damage. If the damage is too extensive to be repaired, p53 can initiate the apoptotic cascade, leading to programmed cell death.

References

- 1. Role of DNA damage response in cyclophosphamide-induced premature ovarian failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG [frontiersin.org]

- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity, DNA cross-linking, and DNA single-strand breaks induced by cyclophosphamide in a rat leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of cyclophosphamide specific DNA adducts in hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Advent of a Transformative Alkylating Agent: The Historical Development of Cyclophosphamide

A deep dive into the scientific journey of cyclophosphamide (B585), from its rational design as a targeted cancer therapy to its establishment as a cornerstone of modern chemotherapy. This technical guide explores the key preclinical and clinical milestones that defined its path, detailing the experimental frameworks and quantitative data that solidified its place in the oncologic armamentarium.

Conceptualization and Discovery: A Targeted Approach

The story of cyclophosphamide begins in the post-World War II era, building on the understanding of nitrogen mustards, a class of chemical warfare agents found to have profound effects on lymphatic and bone marrow tissues.[1] This observation sparked the idea of harnessing their cytotoxic properties for cancer treatment. However, the high toxicity of early nitrogen mustards limited their therapeutic potential.

In the 1950s, at ASTA (now Baxter Oncology), Norbert Brock and his team embarked on a mission to develop a less toxic, tumor-selective nitrogen mustard derivative.[2] Their approach was rooted in the "transport form/active form" principle, aiming to create an inactive prodrug that would be selectively activated within cancer cells.[2] The prevailing hypothesis at the time was that some tumors possessed higher levels of phosphamidase enzymes, which could cleave a phosphorus-nitrogen bond.[3] This led to the synthesis of a cyclic phosphamide ester of nitrogen mustard, cyclophosphamide, with the expectation that it would be non-toxic until it reached tumor tissue, where it would be enzymatically converted into its active, cytotoxic form.[3] This elegant concept of targeted activation laid the foundation for a new era in cancer chemotherapy. The first clinical trials of cyclophosphamide were published in the late 1950s, and it was approved for medical use in the United States in 1959.[2]

Preclinical Evaluation: Unraveling the Mechanism and Efficacy

Early preclinical studies were instrumental in validating the therapeutic potential of cyclophosphamide and elucidating its unique mechanism of action. These investigations, primarily in rodent models, demonstrated its potent antitumor activity and, crucially, revealed that its activation was not dependent on tumor-specific phosphamidases as initially hypothesized.

In Vitro and In Vivo Models

Initial experiments in vitro showed that cyclophosphamide itself was not directly cytotoxic to tumor cells.[4] However, when incubated with liver microsomes, it was converted into a biologically active form that exhibited potent cell-killing properties.[4] This pivotal discovery pointed to the liver as the primary site of metabolic activation.

Subsequent in vivo studies in animal models, such as rats bearing the Walker 256 carcinosarcoma, provided compelling evidence of cyclophosphamide's efficacy. These studies demonstrated significant tumor regression and increased survival rates in treated animals compared to controls.

Table 1: Preclinical Efficacy of Cyclophosphamide in Walker 256 Carcinoma Bearing Rats

| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Inhibition (%) | Reference |

| Control | - | - | 0 | [5] |

| Cyclophosphamide | 120 | Single Dose | 75% (cure rate) | [5] |

| Cyclophosphamide | 20 | Every other day | 90-100% (cure rate) | [5] |

Experimental Protocols

This protocol describes the fundamental method used in early studies to demonstrate the metabolic activation of cyclophosphamide.

Objective: To activate cyclophosphamide in vitro to assess its cytotoxic effects on tumor cells.

Materials:

-

Cyclophosphamide

-

Rat liver microsomes (prepared by differential centrifugation of liver homogenates)

-

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Tumor cell line (e.g., Walker 256 carcinoma cells)

-

Cell culture medium and supplements

-

Incubator (37°C)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

-

Add cyclophosphamide to the reaction mixture at the desired concentration.

-

Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow for metabolic activation.

-

Terminate the reaction, for example, by heat inactivation or by adding a quenching agent.

-

Add the activated cyclophosphamide solution to cultured tumor cells.

-

Incubate the tumor cells for a defined period.

-

Assess cell viability using a suitable assay (e.g., trypan blue exclusion, colony formation assay).

Elucidation of the Metabolic Pathway and Mechanism of Action

Intensive research throughout the 1960s and beyond unraveled the complex metabolic pathway of cyclophosphamide and its precise mechanism of action at the molecular level.

The Metabolic Activation Cascade

It was determined that cyclophosphamide is a prodrug that undergoes a multi-step activation process primarily in the liver, catalyzed by cytochrome P450 enzymes.[6][7]